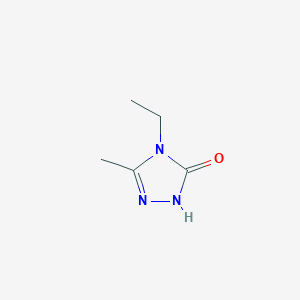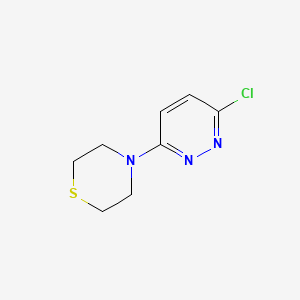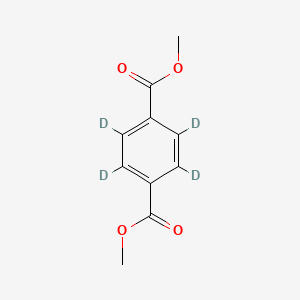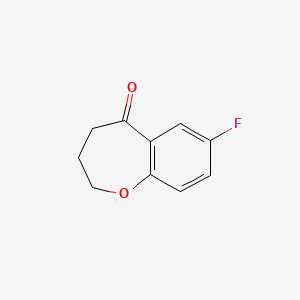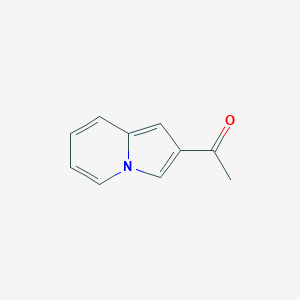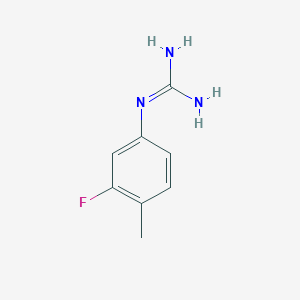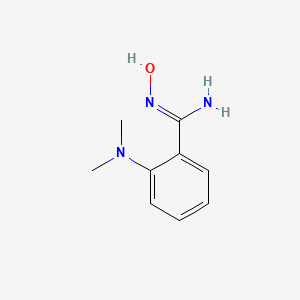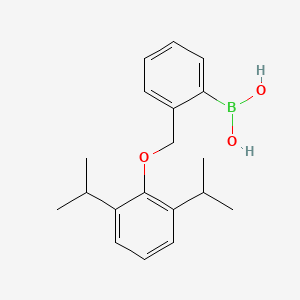
Ácido (2-((2,6-diisopropilfenoxi)metil)fenil)borónico
Descripción general
Descripción
(2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid is an organoboron compound with the molecular formula C19H25BO3. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a (2,6-diisopropylphenoxy)methyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid is widely used in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it a valuable reagent in the construction of biaryl compounds, which are important in pharmaceuticals and materials science .
Biology and Medicine
In biology and medicine, boronic acids are known for their ability to inhibit serine proteases and other enzymes.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its role in the synthesis of biaryl compounds also makes it valuable in the manufacture of agrochemicals and pharmaceuticals .
Análisis Bioquímico
Biochemical Properties
(2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the activation of DNA cross-linking agents . This compound interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical processes. For instance, it can activate DNA cross-linking agents, which are crucial in studying DNA repair mechanisms and understanding the effects of DNA damage . The nature of these interactions often involves the formation of covalent bonds between the boronic acid group and the target biomolecules, leading to changes in their activity and function.
Cellular Effects
The effects of (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can affect the activity of enzymes involved in metabolic pathways, leading to alterations in metabolite levels and metabolic flux. Additionally, (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid has been shown to impact cell signaling pathways, potentially affecting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid exerts its effects through various mechanisms. One key mechanism involves the binding interactions with biomolecules, such as enzymes and proteins . This binding can lead to enzyme inhibition or activation, depending on the specific target and context. Additionally, (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid can change over time. This includes its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid can lead to persistent changes in cellular function, such as alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing DNA repair mechanisms or modulating metabolic pathways . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. It is essential to determine the appropriate dosage to balance the desired effects with potential toxicity.
Metabolic Pathways
(2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments or tissues. The transport and distribution of (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid are essential for its biological activity and effectiveness in biochemical studies.
Subcellular Localization
The subcellular localization of (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid plays a critical role in its activity and function . This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid can influence its interactions with biomolecules and its overall impact on cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid typically involves the reaction of a phenylboronic acid derivative with a (2,6-diisopropylphenoxy)methyl halide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the reaction mixture to facilitate the coupling process .
Industrial Production Methods
Industrial production methods for (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, industrial processes may involve the use of more efficient catalysts and solvents to reduce costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
(2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form a phenol derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or other strong bases.
Solvents: Toluene, ethanol, or other organic solvents suitable for the reaction conditions.
Mecanismo De Acción
The mechanism of action of (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid primarily involves its ability to form stable complexes with transition metals, such as palladium, during catalytic reactions. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . Additionally, its interaction with enzymes involves the formation of reversible covalent bonds with active site residues, leading to enzyme inhibition .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group.
4-((2,6-Diisopropylphenoxy)methyl)phenylboronic Acid: A closely related compound with similar structural features.
Uniqueness
(2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Propiedades
IUPAC Name |
[2-[[2,6-di(propan-2-yl)phenoxy]methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BO3/c1-13(2)16-9-7-10-17(14(3)4)19(16)23-12-15-8-5-6-11-18(15)20(21)22/h5-11,13-14,21-22H,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQFMTHWDXHLCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COC2=C(C=CC=C2C(C)C)C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584805 | |
| Record name | (2-{[2,6-Di(propan-2-yl)phenoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-64-4 | |
| Record name | B-[2-[[2,6-Bis(1-methylethyl)phenoxy]methyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-{[2,6-Di(propan-2-yl)phenoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1072951-64-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



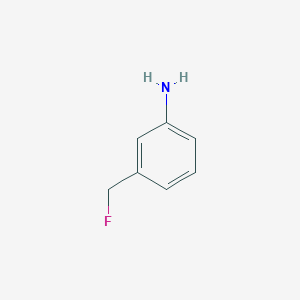

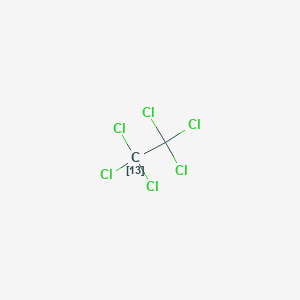
![Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B1340456.png)
